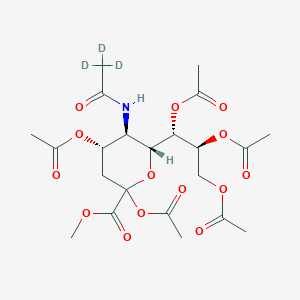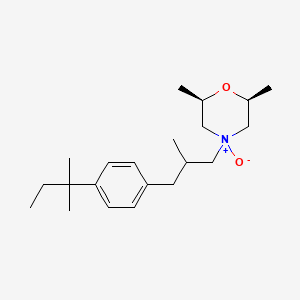
2-Ethoxy-4-fluorobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4-fluorobiphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of an ethoxy group and a fluorine atom attached to the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-fluorobiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The process involves the use of large reactors, efficient mixing, and precise control of reaction parameters to ensure high yield and purity. The scalability of the Suzuki-Miyaura coupling reaction makes it an attractive method for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-4-fluorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction may yield biphenyl alcohols. Substitution reactions can produce various biphenyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4-fluorobiphenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex biphenyl derivatives.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-ethoxy-4-fluorobiphenyl involves its interaction with specific molecular targets and pathways. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, due to the presence of the ethoxy and fluorine groups. These reactions can lead to the formation of new compounds with different properties and activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobiphenyl: This compound is similar in structure but lacks the ethoxy group.
2-Fluorobiphenyl: This compound has a fluorine atom in a different position, leading to different chemical behavior and applications.
4-Methoxybiphenyl: This compound has a methoxy group instead of an ethoxy group, resulting in different reactivity and applications.
Uniqueness
2-Ethoxy-4-fluorobiphenyl is unique due to the presence of both an ethoxy group and a fluorine atom. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science.
Eigenschaften
Molekularformel |
C14H13FO |
|---|---|
Molekulargewicht |
216.25 g/mol |
IUPAC-Name |
2-ethoxy-4-fluoro-1-phenylbenzene |
InChI |
InChI=1S/C14H13FO/c1-2-16-14-10-12(15)8-9-13(14)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI-Schlüssel |
OXCSNRTXOWLKGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)F)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13411910.png)


![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13411926.png)



![4-[4-[(3,5-dichlorophenyl)carbamoylamino]-2-(2H-tetrazol-5-yl)phenyl]-N,N-dimethylbenzamide](/img/structure/B13411943.png)

